molecular formula C12H9Cl3N6O3 B7740134 MFCD01530953

MFCD01530953

Cat. No.: B7740134
M. Wt: 391.6 g/mol
InChI Key: DLNUGIDLNPRLTG-IJUHEHPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD01530953” is a chemical substance with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01530953” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the correct formation of the compound. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.

    Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD01530953” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: These may include various oxidized forms of the compound.

    Reduction Products: These may include different reduced forms.

    Substitution Products: These may include compounds where specific functional groups have been replaced.

Scientific Research Applications

“MFCD01530953” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

    Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD01530953” involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular pathways involved may include:

    Binding to Receptors: The compound may bind to specific receptors, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N6O3/c13-6-1-2-7(14)9(15)5(6)3-17-19-8(22)4-16-10-11(23)18-12(24)21-20-10/h1-3H,4H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNUGIDLNPRLTG-IJUHEHPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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